BAY-298

Description

Properties

Molecular Formula |

C27H21ClFN3O2 |

|---|---|

Molecular Weight |

473.9 g/mol |

IUPAC Name |

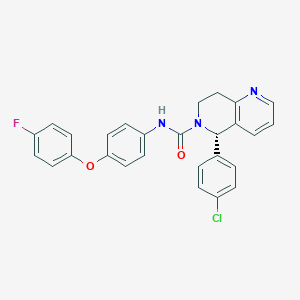

(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide |

InChI |

InChI=1S/C27H21ClFN3O2/c28-19-5-3-18(4-6-19)26-24-2-1-16-30-25(24)15-17-32(26)27(33)31-21-9-13-23(14-10-21)34-22-11-7-20(29)8-12-22/h1-14,16,26H,15,17H2,(H,31,33)/t26-/m0/s1 |

InChI Key |

FMQWOAKTQPLQBR-SANMLTNESA-N |

Isomeric SMILES |

C1CN([C@H](C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F |

Canonical SMILES |

C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BAY-298; BAY 298; BAY298; |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BAY-298

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-298 is a potent and selective small-molecule antagonist of the human luteinizing hormone receptor (hLH-R), a critical G-protein coupled receptor (GPCR) in the reproductive axis. By competitively inhibiting the binding of luteinizing hormone (LH), BAY-298 effectively blocks the downstream signaling cascade responsible for sex hormone production. This technical guide provides a comprehensive overview of the mechanism of action of BAY-298, including detailed signaling pathways, quantitative data on its potency and efficacy, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Antagonism of the Luteinizing Hormone Receptor

BAY-298 functions as a direct antagonist of the luteinizing hormone receptor (LH-R).[1][2] The LH-R is a class A GPCR predominantly expressed in the gonads—theca and granulosa cells in the ovary and Leydig cells in the testis. The binding of its endogenous ligand, luteinizing hormone (LH), initiates a signaling cascade that is central to the regulation of steroidogenesis, the process of producing sex hormones such as testosterone and estradiol.

BAY-298, a tetrahydro-1,6-naphthyridine derivative, competitively inhibits the binding of LH to the LH-R, thereby preventing receptor activation and the subsequent downstream signaling events that lead to the synthesis and release of sex hormones.[1] This antagonistic action forms the basis of its therapeutic potential in hormone-dependent pathologies.

Signaling Pathway Blockade

The LH-R primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. Upon activation by LH, the Gs alpha subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including transcription factors and steroidogenic enzymes, ultimately leading to the increased production of androgens and estrogens.

BAY-298, by blocking the initial step of LH binding, prevents this entire signaling cascade. This leads to a significant reduction in cAMP production and a subsequent decrease in the synthesis of sex hormones.

References

The Core Principles of BAY-298: A Luteinizing Hormone Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BAY-298 is a potent and selective, orally active, small-molecule antagonist of the luteinizing hormone receptor (LHR), a G-protein coupled receptor (GPCR) pivotal to reproductive endocrinology.[1] The luteinizing hormone (LH) and its receptor system play a crucial role in the regulation of sex hormone production.[1] Consequently, the LHR is a validated therapeutic target for a spectrum of sex hormone-dependent conditions, including endometriosis, uterine fibroids, polycystic ovary syndrome (PCOS), and certain cancers.[2] This technical guide provides a comprehensive overview of BAY-298, focusing on its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action: Antagonism of the Luteinizing Hormone Receptor

The luteinizing hormone/choriogonadotropin receptor (LHCGR) is primarily expressed in the ovaries and testes and is activated by both luteinizing hormone (LH) and human chorionic gonadotropin (hCG).[3] This activation is essential for steroidogenesis in both sexes and for follicular development, ovulation, and the maintenance of the corpus luteum in females.[4]

Upon ligand binding, the LHR undergoes a conformational change, leading to the activation of the Gs alpha subunit of its associated G-protein.[3][4] This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), which then activates Protein Kinase A (PKA).[4] PKA proceeds to phosphorylate downstream targets, culminating in the modulation of gene expression and the synthesis of steroid hormones.[4]

BAY-298 functions as a competitive antagonist at the LHR, effectively blocking the binding of endogenous LH and thereby inhibiting this signaling cascade.[1] This blockade leads to a dose-dependent reduction in the production of sex hormones, such as estradiol and testosterone.[1]

Signaling Pathway Diagram

Quantitative Preclinical Data

The preclinical profile of BAY-298 demonstrates its potency and selectivity as an LHR antagonist.

In Vitro Antagonism

The inhibitory activity of BAY-298 was assessed across different species.

| Target Receptor | IC50 (nM) |

| Human LH Receptor (hLHR) | 96 |

| Rat LH Receptor (rLHR) | 23 |

| Cynomolgus Monkey LH Receptor (cLHR) | 78 |

| Table 1: In vitro antagonistic activity of BAY-298 against LH receptors from different species.[3] |

In Vivo Pharmacokinetics in Rats

Pharmacokinetic parameters were determined following intravenous (IV) and oral (PO) administration in rats.

| Administration Route | Dose (mg/kg) | t1/2 (hours) | Cmax ( kg/L ) |

| Intravenous (IV) | 0.5 | 31 | 0.28 |

| Oral (PO) | 2 | 33 | 0.066 |

| Table 2: Pharmacokinetic parameters of BAY-298 in rats.[3] |

In Vivo Efficacy in Rats

The in vivo efficacy of BAY-298 was demonstrated through its effects on sex hormone levels.

| Animal Model | Treatment | Effect |

| Female Rats | Oral; 4.5-72 mg/kg/day for 8 days | Dose-dependent reduction in serum estradiol levels.[3] |

| Male Rats (hLH-stimulated) | Intravenous; 3 mg/animal | Significantly lowered plasma testosterone levels.[4] |

| Table 3: In vivo efficacy of BAY-298 in rat models.[3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of BAY-298.

In Vitro Functional Antagonism Assay (cAMP Measurement)

This assay determines the ability of a compound to inhibit the LH-induced production of cAMP in cells expressing the LH receptor.

Experimental Workflow Diagram:

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human, rat, or cynomolgus monkey LH receptor are cultured in appropriate media.[5][6]

-

Cell Plating: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Incubation: The culture medium is replaced with a serum-free medium containing varying concentrations of BAY-298. The plates are incubated for a specified period.

-

LH Stimulation: A fixed concentration of LH (agonist) is added to the wells to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7]

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the maximal LH-induced response) is calculated.

In Vivo Testosterone Production Assay in Male Rats

This assay evaluates the ability of BAY-298 to suppress LH-stimulated testosterone production in a male rat model.

Experimental Workflow Diagram:

Protocol:

-

Animal Model: Male Wistar rats are used for this study.

-

Dosing: Animals are administered BAY-298 via the desired route (e.g., intravenous injection). Following this, a stimulatory dose of hLH is administered to induce testosterone production.[4]

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Testosterone Measurement: Plasma testosterone concentrations are measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8][9] The general steps of the ELISA are:

-

Standards and samples are added to a microplate pre-coated with an anti-testosterone antibody.

-

A fixed amount of HRP-conjugated testosterone is added, which competes with the testosterone in the sample for binding to the antibody.

-

After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of testosterone in the sample.

-

-

Data Analysis: Testosterone levels in the BAY-298 treated group are compared to a control group that received only hLH.

In Vivo Model of Endometriosis in Rats

This model is used to assess the efficacy of BAY-298 in a disease-relevant context.

Protocol for Induction of Endometriosis:

-

Animal Model: Adult female Wistar rats are used.[10]

-

Surgical Procedure:

-

The rats are anesthetized, and a laparotomy is performed.

-

A section of one uterine horn is excised.[10]

-

The uterine segment is opened, and small pieces of endometrial tissue (e.g., 2x2 mm squares) are prepared.[10]

-

These endometrial fragments are then sutured to the peritoneal wall or other ectopic locations within the abdominal cavity of the same rat (autotransplantation).[10]

-

-

Lesion Development: The rats are allowed to recover, and the endometriotic lesions are left to establish and grow over a period of several weeks.

-

Treatment: Once the lesions are established, the rats are treated with BAY-298 or a vehicle control over a specified period.

-

Efficacy Assessment: At the end of the treatment period, the animals are euthanized, and the size and weight of the endometriotic lesions are measured. Histological analysis can also be performed to assess the characteristics of the lesions.

LH-Induced Ovarian Gene Expression Assay

This assay is used to determine the effect of BAY-298 on the expression of genes that are regulated by LH in the ovary.

Protocol:

-

Animal Model and Treatment: Immature female rats are often used. They can be primed with equine chorionic gonadotropin (eCG) to stimulate follicular development, followed by treatment with BAY-298 and then a stimulatory dose of hCG (to mimic the LH surge).[11]

-

Ovary Collection: Ovaries are collected at specific time points after hCG administration.

-

RNA Isolation: Total RNA is isolated from the ovarian tissue using standard methods.

-

Quantitative Real-Time PCR (qPCR):

-

The isolated RNA is reverse-transcribed into cDNA.

-

qPCR is performed using primers specific for LH-regulated genes (e.g., those involved in steroidogenesis or ovulation) and housekeeping genes for normalization.

-

The relative expression of the target genes is calculated.

-

-

Data Analysis: Gene expression levels in the BAY-298 treated group are compared to the control group to determine the extent of inhibition.

Conclusion

BAY-298 is a well-characterized, potent, and selective LHR antagonist with demonstrated in vitro and in vivo activity. Its ability to effectively reduce sex hormone levels makes it a promising candidate for the treatment of a variety of hormone-dependent disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of BAY-298 and other LHR antagonists in preclinical research and drug development.

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. Induction and characterization of a rat model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fn-test.com [fn-test.com]

- 4. krishgen.com [krishgen.com]

- 5. Functional expression or recombinant human luteinizing hormone/human choriogonadotropin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recombinant rat luteinizing hormone; production by Chinese hamster ovary cells, purification and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bt-laboratory.com [bt-laboratory.com]

- 9. arigobio.com [arigobio.com]

- 10. researchgate.net [researchgate.net]

- 11. Control of ovulation in mice by progesterone receptor-regulated gene networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BAY-298: A Novel Luteinizing Hormone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-298 is a potent and selective, orally active, small-molecule antagonist of the luteinizing hormone (LH) receptor.[1] Developed by Bayer, it represents a significant advancement in the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, offering a potential therapeutic agent for sex hormone-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to BAY-298.

Chemical Structure and Properties

BAY-298 is a tetrahydro-1,6-naphthyridine-based compound.[1][2] While a specific IUPAC name is not consistently reported in the literature, its chemical structure has been elucidated through its synthesis scheme.

Table 1: Physicochemical Properties of BAY-298

| Property | Value | Reference |

| Molecular Formula | C27H21ClFN3O2 | [3][4] |

| Molecular Weight | 473.93 g/mol | [4] |

| CAS Number | 2471978-97-7 | [3] |

| Log D | Not explicitly stated, but efforts to lower it led to the development of BAY-899 | [2] |

| Solubility | Lower than BAY-899 | [2] |

| Permeability (Caco-2) | Lower than BAY-899 | [2] |

Mechanism of Action and Signaling Pathway

BAY-298 functions as an allosteric antagonist of the luteinizing hormone receptor (LHR), a G-protein coupled receptor (GPCR).[2] It does not compete with the binding of the natural ligand, luteinizing hormone (LH), but instead binds to a different site on the receptor, likely within the 7-transmembrane region, thereby preventing receptor activation.[2]

The activation of the LH receptor by LH primarily triggers the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to physiological responses such as steroidogenesis in the gonads. The LH receptor can also signal through other pathways, including the Gq/11 pathway, leading to an increase in intracellular calcium, and potentially through β-arrestin mediated pathways. By binding to an allosteric site, BAY-298 prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling.

Experimental Data

In Vitro Activity

BAY-298 has been shown to be a potent antagonist of the LH receptor across multiple species.

Table 2: In Vitro Potency of BAY-298

| Species | IC50 (nM) | Reference |

| Human (hLH) | 96 | [5] |

| Rat (rLH) | 23 | [5] |

| Cynomolgus Monkey (cLH) | 78 | [5] |

In Vivo Pharmacokinetics and Efficacy

In vivo studies in rats have demonstrated the oral bioavailability and efficacy of BAY-298 in reducing sex hormone levels.[5]

Table 3: Pharmacokinetic Parameters of BAY-298 in Rats

| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) | Reference |

| t1/2 (hours) | 31 | 33 | [5] |

| Cmax (µg/L) | 280 | 66 | [5] |

In female rats, oral administration of BAY-298 (4.5-72 mg/kg/day for 8 days) resulted in a dose-dependent decrease in serum estradiol levels.[5] Furthermore, treatment with BAY-298 was shown to interrupt folliculogenesis.[2] In male rats, BAY-298 counteracted the increase in plasma testosterone levels induced by human chorionic gonadotropin (hCG).[2]

Experimental Protocols

In Vitro LH Receptor Antagonism Assay (General Protocol)

The potency of BAY-298 as an LH receptor antagonist is typically determined using a cell-based assay that measures the inhibition of LH-induced cAMP production.

1. Cell Culture:

-

A cell line stably expressing the human, rat, or cynomolgus monkey LH receptor (e.g., HEK293 or CHO cells) is used.

-

Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

2. cAMP Measurement Assay:

-

Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

The following day, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of BAY-298 for a specified period.

-

Subsequently, a fixed concentration of LH (typically at its EC80 concentration to elicit a robust response) is added to the wells, and the cells are incubated for another set period.

-

The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

3. Data Analysis:

-

The concentration of cAMP produced is plotted against the concentration of BAY-298.

-

The IC50 value, which is the concentration of BAY-298 that inhibits 50% of the maximal LH-induced cAMP production, is calculated using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

In Vivo Efficacy Study in Rats (General Protocol)

The in vivo efficacy of BAY-298 is assessed by its ability to suppress sex hormone levels in animal models.

1. Animal Model:

-

Adult female or male Wistar rats are commonly used.[1]

-

Animals are housed under controlled conditions with a standard diet and water ad libitum. All animal procedures are conducted in accordance with approved animal welfare guidelines.

2. Dosing and Administration:

-

For oral administration, BAY-298 is typically formulated in a suitable vehicle (e.g., a suspension in a solution of 0.5% tylose in water).

-

For intravenous administration, the compound is dissolved in an appropriate solvent.

-

Animals are dosed daily for a specified duration, with the dose volume adjusted based on body weight.

3. Hormone Level Measurement:

-

Blood samples are collected at predetermined time points via a suitable method (e.g., tail vein or cardiac puncture).

-

Serum or plasma is separated by centrifugation.

-

Concentrations of relevant hormones (e.g., estradiol, progesterone, testosterone) are measured using validated methods such as ELISA or radioimmunoassay (RIA).

4. Data Analysis:

-

Hormone levels are compared between the vehicle-treated control group and the BAY-298-treated groups.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Conclusion

BAY-298 is a valuable pharmacological tool for studying the role of the LH receptor in various physiological and pathological processes. Its potent and selective antagonist activity, coupled with its oral bioavailability, makes it a promising candidate for further investigation as a therapeutic agent for the treatment of sex hormone-dependent disorders. This technical guide provides a foundational understanding of its chemical and biological properties to aid researchers in their drug discovery and development efforts.

References

- 1. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apexbt.com [apexbt.com]

- 4. biocompare.com [biocompare.com]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Development of BAY-298: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and development of BAY-298, a potent and selective small-molecule antagonist of the human luteinizing hormone receptor (hLH-R). BAY-298 emerged from a high-throughput screening campaign and subsequent lead optimization, demonstrating nanomolar efficacy in vitro and the ability to reduce sex hormone levels in vivo. This whitepaper details the compound's mechanism of action, summarizes key preclinical data, outlines experimental protocols, and visualizes the relevant biological pathways and development workflow.

Introduction

The hypothalamic-pituitary-gonadal (HPG) axis is a critical regulatory system for the production of sex hormones, such as estradiol and progesterone in females and testosterone in males.[1][2] The luteinizing hormone receptor (LH-R), a G-protein-coupled receptor (GPCR), is a key component of this axis.[1][2] Activation of LH-R by luteinizing hormone (LH) stimulates the synthesis of these sex hormones.[1][2] Consequently, LH-R is a validated therapeutic target for hormone-dependent conditions, including certain cancers (prostate, breast), polycystic ovary syndrome (PCOS), uterine fibroids, and endometriosis.[1][2]

Screening of the Bayer compound library identified a novel class of tetrahydrothienopyridine derivatives as small-molecule (SMOL) inhibitors of hLH-R.[1][2] Extensive optimization of this initial hit led to the development of BAY-298, the first nanomolar hLH-R antagonist shown to effectively reduce sex hormone levels in vivo.[1][2]

Mechanism of Action

BAY-298 functions as a selective antagonist of the luteinizing hormone receptor.[3][4] By binding to the LH-R, it competitively inhibits the binding of the endogenous ligand, luteinizing hormone. This blockade prevents the downstream signaling cascade that would normally lead to the production and release of sex hormones. In vivo studies have confirmed that this antagonism translates to a dose-dependent reduction in plasma estradiol and testosterone levels.[1]

Signaling Pathway

The binding of LH to its receptor on gonadal cells initiates a signal transduction cascade, primarily through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in the synthesis and secretion of steroid hormones. BAY-298 interrupts this pathway at the initial receptor-ligand interaction step.

Discovery and Preclinical Development Workflow

The discovery of BAY-298 followed a structured drug discovery process, beginning with high-throughput screening and progressing through lead optimization to in vivo validation.

Quantitative Data Summary

The preclinical characterization of BAY-298 yielded significant quantitative data regarding its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of BAY-298

| Target Species | Ligand | IC50 (nM) |

| Human | hLH | 96[3][4] |

| Human | hLH | 185[4] |

| Rat | rLH | 23[3] |

| Rat | rLH | 46[4] |

| Cynomolgus Monkey | cLH | 78[3][4] |

Note: Discrepancies in reported IC50 values may arise from different experimental conditions or assay formats.

Table 2: Pharmacokinetic Profile of BAY-298 in Wistar Rats

| Administration Route | Dose (mg/kg) | Cmax ( kg/L ) | t1/2 (hours) |

| Intravenous (iv) | 0.5 | 0.28 | 31 |

| Oral (po) | 2 | 0.066 | 33 |

Data sourced from MedchemExpress and Aladdin Scientific, referencing the primary publication.[3][4]

Table 3: In Vivo Efficacy of BAY-298

| Animal Model | Dosing Regimen | Endpoint | Result |

| Female Rats | 4.5-72 mg/kg/day (oral, 8 days) | Serum Estradiol Levels | Dose-dependent reduction in proestrus.[3][4] |

| Male Rats | Not specified | LH-induced Testosterone Production | Dose-dependent reduction.[1] |

| Male Rats | Not specified | Plasma Testosterone Levels | Significant counteraction of hLH-induced increase.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the descriptions provided in the primary literature.[1]

In Vitro LH-R Antagonist Assay

-

Cell Line: A stable cell line co-expressing the human LH receptor (hLH-R) and a cAMP-responsive element (CRE)-luciferase reporter gene was used.

-

Assay Principle: The assay measures the inhibition of LH-induced luciferase activity. Activation of LH-R by LH leads to an increase in intracellular cAMP, which in turn activates the CRE promoter, driving luciferase expression. An antagonist will block this process.

-

Procedure:

-

Cells were seeded into 384-well plates and incubated.

-

BAY-298 was serially diluted and added to the cells.

-

Human luteinizing hormone (hLH) was added at a concentration that elicits 80% of the maximum response (EC80).

-

The plates were incubated to allow for receptor activation and luciferase expression.

-

A luciferase substrate was added, and the resulting luminescence was measured using a suitable plate reader.

-

Data were normalized to controls (no LH and LH alone), and IC50 values were calculated using a four-parameter logistic fit.

-

In Vivo Pharmacokinetic Study in Rats

-

Animals: Female and male Wistar rats were used.[4]

-

Drug Administration:

-

Sample Collection: Blood samples were collected from the tail vein at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).

-

Sample Processing: Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of BAY-298 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, t1/2, AUC) were calculated using non-compartmental analysis with software such as WinNonlin.

In Vivo Efficacy Study in Female Rats (Estradiol Reduction)

-

Animals: Intact female Wistar rats were used.[4]

-

Treatment: BAY-298 was administered orally once daily for 8 consecutive days at various doses (e.g., 4.5, 9, 18, 36, 72 mg/kg).[3][4] A vehicle control group was included.

-

Endpoint Measurement: On the final day of the study, blood samples were collected during the proestrus stage of the estrous cycle.

-

Hormone Analysis: Serum was isolated, and estradiol concentrations were measured using a validated immunoassay (e.g., ELISA or RIA).

-

Statistical Analysis: The effect of different doses of BAY-298 on estradiol levels was compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Selectivity Profile

While BAY-298 is a potent LH-R antagonist, its selectivity against other related receptors is a critical aspect of its profile. It demonstrated a 24-fold selectivity against the Thyroid-Stimulating Hormone (TSH) receptor, with an IC50 of 2.3 µM.[5] Further off-target screening against a panel of G-protein-coupled receptors (GPCRs) at a concentration of 10 µM showed approximately 50% inhibition or activation in a number of targets, indicating some degree of non-selectivity at higher concentrations.[5]

Conclusion and Future Directions

BAY-298 is a pioneering small-molecule antagonist of the LH receptor, demonstrating potent in vitro activity and significant in vivo efficacy in reducing sex hormone levels in preclinical models.[1][2] Its discovery validates the feasibility of targeting the LH-R with non-peptide small molecules for therapeutic intervention in hormone-dependent diseases. The compound serves as a valuable chemical probe for studying LH-R biology.[1]

Further optimization of BAY-298's physicochemical and pharmacokinetic properties led to the identification of a successor compound, BAY-899, which exhibited an improved in vitro profile.[1][2] The development trajectory of these compounds highlights a successful application of medicinal chemistry principles to address a challenging GPCR target. While no clinical trial data for BAY-298 is publicly available, the preclinical data strongly support the therapeutic potential of this class of compounds. Future research will likely focus on advancing such LH-R antagonists into clinical development for targeted indications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocompare.com [biocompare.com]

- 5. Probe BAY-298 | Chemical Probes Portal [chemicalprobes.org]

An In-depth Technical Guide to BAY-298: A Novel Antagonist of the Luteinizing Hormone Receptor for the Study of Sex Hormone Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BAY-298, a potent and selective small-molecule antagonist of the Luteinizing Hormone Receptor (LH-R). Developed as a valuable tool compound, BAY-298 facilitates the in vitro and in vivo study of LH-R signaling and its role in sex hormone production.[1][2] This document details the mechanism of action, quantitative data on its efficacy and pharmacokinetics, experimental protocols, and key signaling pathways involved.

Mechanism of Action

BAY-298 is a tetrahydro-1,6-naphthyridine-based antagonist of the human Luteinizing Hormone Receptor (hLH-R), a G-protein-coupled receptor (GPCR) pivotal in regulating the production of sex hormones.[2] By inhibiting the hLH-R, BAY-298 effectively interferes with the signaling cascade initiated by the luteinizing hormone (LH), leading to a reduction in sex hormone levels.[1][2] This makes it a critical tool for investigating sex hormone-dependent diseases and physiological processes.[2]

Quantitative Data

The following tables summarize the key quantitative data for BAY-298, showcasing its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency of BAY-298

| Target | IC50 (nM) | Species |

| LH Receptor | 96 | Human (hLH) |

| LH Receptor | 23 | Rat (rLH) |

| LH Receptor | 78 | Cynomolgus Monkey (cLH) |

| hERG | 3000 | Human |

Table 2: Pharmacokinetic Profile of BAY-298 in Wistar Rats

| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) |

| Half-life (t1/2) | 31 hours | 33 hours |

| Cmax | 0.28 µg/mL | 0.066 µg/mL |

| Bioavailability | - | Good |

| Clearance | Low | Low |

| Volume of Distribution | High | High |

Table 3: In Vivo Efficacy of BAY-298 in Rats

| Animal Model | Administration | Dosage | Effect |

| Female Rats (cetrorelix-treated) | Intravenous | Dose-dependent | Counteracted hLH-induced ovarian marker gene expression.[1] |

| Male Rats | Intravenous | Dose-dependent | Counteracted hLH-induced increase in plasma testosterone levels.[1] |

| Intact Female Rats | Oral (once daily for 8 days) | 4.5 - 72 mg/kg | Dose-dependently lowered serum estradiol levels in proestrus.[1][3] |

Experimental Protocols

Detailed methodologies for key experiments involving BAY-298 are outlined below.

1. In Vitro Antagonist Dose-Response Studies

-

Objective: To determine the mode of action of BAY-298.

-

Methodology:

-

Conduct antagonist dose-response studies with BAY-298 in the presence of four different, single concentrations of the natural ligand human Luteinizing Hormone (hLH) or a small-molecule hLH-R agonist (e.g., Org 43553).

-

Use the results obtained at 1 x EC80 as a control.

-

Measure the response (e.g., cAMP production) to determine the inhibitory effect of BAY-298.[1]

-

2. In Vivo Suppression of Ovarian Marker Gene Expression

-

Objective: To assess the in vivo efficacy of BAY-298 in female rats.

-

Methodology:

-

Use cetrorelix-treated female rats to suppress endogenous LH.

-

Administer human Luteinizing Hormone (hLH) intravenously to induce ovarian gene expression.

-

Concurrently administer BAY-298 intravenously at various doses.

-

After a set time (e.g., 2 hours), collect ovarian tissue.

-

Measure the mRNA expression of LH-induced genes (e.g., CYP19A1/aromatase) via quantitative PCR.

-

Include control groups receiving only vehicle or hLH.[1]

-

3. In Vivo Testosterone Production in Male Rats

-

Objective: To evaluate the effect of BAY-298 on LH-induced testosterone production.

-

Methodology:

-

Administer human Luteinizing Hormone (hLH) intravenously to male rats to stimulate testosterone synthesis.

-

Co-administer BAY-298 intravenously at different doses.

-

Collect blood samples at a specific time point (e.g., 2 hours) after administration.

-

Measure plasma testosterone levels.

-

Compare the results with a control group treated only with hLH.[1]

-

4. Long-Term Estrus Cycle Disruption in Female Rats

-

Objective: To investigate the long-term effects of oral administration of BAY-298.

-

Methodology:

-

Administer BAY-298 orally to intact female rats once daily for an extended period (e.g., 8 days).

-

Monitor the estrus cycle daily through vaginal smears.

-

Measure plasma estradiol concentrations.

-

Observe for dose-dependent effects on estradiol levels and disruptions in the estrus cycle.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of BAY-298 and a typical experimental workflow.

Caption: Mechanism of action of BAY-298 as an LH-R antagonist.

Caption: In vivo experimental workflow for testing BAY-298.

References

BAY-298: A Technical Guide for Reproductive Biology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-298, a potent and selective small-molecule antagonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). BAY-298 serves as a valuable chemical probe for investigating the role of the luteinizing hormone (LH) signaling pathway in reproductive biology and for exploring its therapeutic potential in sex hormone-dependent diseases.[1][2]

Core Mechanism and Therapeutic Potential

BAY-298 is an orally active, non-steroidal antagonist of the LHCGR, a G protein-coupled receptor (GPCR) crucial for sex hormone production.[1][2] By blocking the activation of this receptor by LH, BAY-298 effectively reduces the downstream production of sex hormones such as testosterone and estradiol.[1] This mechanism of action makes it a promising candidate for the treatment of sex hormone-dependent conditions like endometriosis, uterine fibroids, polycystic ovary syndrome (PCOS), and certain cancers.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for BAY-298.

| Parameter | Species | Value | Notes |

| IC50 | Human (hLH) | 96 nM | Antagonistic activity against human luteinizing hormone. |

| Rat (rLH) | 23 nM | Antagonistic activity against rat luteinizing hormone. | |

| Cynomolgus Monkey (cLH) | 78 nM | Antagonistic activity against cynomolgus monkey luteinizing hormone. | |

| Off-Target Activity | Human TSH Receptor (hTSH-R) | ~2.3 µM | ~24-fold selectivity for hLH-R over hTSH-R.[1] |

| In Vivo Efficacy | Female Rats (Estradiol Reduction) | Dose-dependent | Once daily oral application demonstrated dose-dependent reduction in plasma estradiol.[1] |

| Male Rats (Testosterone Reduction) | Significant | Counteracted hLH-induced increase in plasma testosterone levels.[1] |

Signaling Pathway

BAY-298 acts by antagonizing the canonical Gs-protein coupled signaling pathway of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). The diagram below illustrates this pathway and the point of intervention by BAY-298.

Caption: Luteinizing Hormone Receptor Signaling Pathway and BAY-298's Point of Action.

Experimental Protocols

The following are detailed methodologies for key experiments involving BAY-298.

In Vitro cAMP HTRF Assay for LH-R Antagonism

This protocol is used to determine the in vitro antagonist potency of BAY-298.

Objective: To measure the ability of BAY-298 to inhibit the production of cyclic AMP (cAMP) induced by LH in cells expressing the LHCGR.

Materials:

-

HEK293 cells stably expressing the human, rat, or cynomolgus monkey LHCGR.

-

Assay buffer: HBSS containing 20 mM HEPES, 0.1% BSA, and 1 mM IBMX.

-

Human Luteinizing Hormone (hLH).

-

BAY-298 compound.

-

cAMP Gs Dynamic 2 kit (Cisbio).

-

384-well white plates.

Procedure:

-

Cell Preparation: Seed the LHCGR-expressing HEK293 cells in 384-well white plates at a density of 2,500 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of BAY-298 in assay buffer.

-

Antagonist Incubation: Add the diluted BAY-298 to the cell plates and incubate for 30 minutes at room temperature.

-

Agonist Stimulation: Add hLH at a final concentration equivalent to its EC80 value to all wells except the negative control.

-

Lysis and Detection: After a 30-minute incubation with the agonist, lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

-

Measurement: Incubate for 1 hour at room temperature and measure the HTRF signal on a compatible plate reader (e.g., PHERAstar).

-

Data Analysis: Calculate the percent inhibition for each concentration of BAY-298 and determine the IC50 value using a four-parameter logistic fit.

In Vivo Study of Estradiol Reduction in Female Rats

This protocol describes an in vivo experiment to assess the efficacy of BAY-298 in reducing plasma estradiol levels.

Objective: To evaluate the dose-dependent effect of orally administered BAY-298 on serum estradiol concentrations in female rats.

Animal Model:

-

Adult female Wistar rats.

Procedure:

-

Acclimatization: Acclimatize the rats for at least one week before the start of the experiment.

-

Dosing: Administer BAY-298 orally once daily for 8 consecutive days at various dose levels. Include a vehicle control group.

-

Blood Sampling: On day 8, collect blood samples at a specific time point post-dosing.

-

Hormone Analysis: Separate the plasma and measure estradiol concentrations using a validated immunoassay or LC-MS/MS method.

-

Data Analysis: Compare the plasma estradiol levels between the different dose groups and the vehicle control group. Analyze for a dose-dependent effect.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel LHCGR antagonist like BAY-298.

Caption: General Experimental Workflow for the Development of an LHCGR Antagonist.

References

Understanding hLH-R Signaling with BAY-298: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human Luteinizing Hormone Receptor (hLH-R) signaling pathways and the mechanism of action of BAY-298, a potent and selective small-molecule antagonist. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to hLH-R Signaling

The human Luteinizing Hormone Receptor (hLH-R) is a pivotal member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Primarily activated by the luteinizing hormone (hLH), the hLH-R plays a crucial role in the regulation of sex hormone production.[1][2] Consequently, it has emerged as a significant therapeutic target for a range of hormone-dependent conditions, including cancers, polycystic ovary syndrome, uterine fibroids, and endometriosis.[1][2]

Upon hLH binding, the hLH-R undergoes a conformational change, initiating intracellular signaling cascades. The canonical pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in steroidogenesis.

In addition to the canonical Gs-cAMP pathway, hLH-R signaling can also proceed through β-arrestin-mediated pathways. Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the hLH-R. This interaction not only promotes receptor desensitization and internalization but also serves as a scaffold for the activation of other signaling molecules, including the extracellular signal-regulated kinase (ERK) pathway.

BAY-298: A Selective hLH-R Antagonist

BAY-298 is a tetrahydro-1,6-naphthyridine-based, orally active, and selective antagonist of the hLH-R.[1] It has been identified as a valuable tool compound for the in vitro study of hLH-R signaling and for the in vivo modulation of sex hormone production.[1][2]

Quantitative Data for BAY-298

The following tables summarize the available quantitative data for BAY-298, including its inhibitory potency against hLH-R from different species and its pharmacokinetic properties.

Table 1: In Vitro Potency of BAY-298

| Target | IC50 (nM) |

| human LH-R (hLH-R) | 96 |

| rat LH-R (rLH-R) | 23 |

| cynomolgus monkey LH-R (cLH-R) | 78 |

Data sourced from MedchemExpress.[3][4][5]

Table 2: In Vivo Pharmacokinetics of BAY-298 in Rats

| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) |

| Half-life (t1/2) | 31 hours | 33 hours |

| Maximum Concentration (Cmax) | 0.28 µg/mL | 0.066 µg/mL |

Data sourced from MedchemExpress.[3][5]

Signaling Pathways and Mechanism of Action of BAY-298

As an antagonist, BAY-298 competitively binds to the hLH-R, preventing the binding of the endogenous agonist, hLH. This blockade inhibits the conformational changes required for receptor activation, thereby attenuating downstream signaling through both the Gs-cAMP and β-arrestin-ERK pathways.

Canonical Gs-cAMP Signaling Pathway

The following diagram illustrates the canonical Gs-cAMP signaling pathway initiated by hLH binding to its receptor and the inhibitory action of BAY-298.

Caption: Canonical hLH-R Gs-cAMP signaling pathway and BAY-298's antagonism.

β-Arrestin-Mediated ERK Signaling Pathway

The diagram below depicts the β-arrestin-mediated ERK signaling pathway and the inhibitory effect of BAY-298.

Caption: β-Arrestin-mediated ERK signaling downstream of hLH-R and its inhibition by BAY-298.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard protocols that can be adapted for the study of BAY-298 and other hLH-R modulators.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., BAY-298) for the hLH-R.

Materials:

-

Cell membranes expressing hLH-R

-

Radioligand (e.g., ¹²⁵I-hCG)

-

Test compound (BAY-298)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of BAY-298 in binding buffer.

-

In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of BAY-298 or vehicle.

-

Add the hLH-R-expressing cell membranes to initiate the binding reaction.

-

Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours) with gentle agitation.

-

To determine non-specific binding, a parallel set of wells containing a high concentration of unlabeled hLH is included.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of BAY-298 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit agonist-induced cAMP production.

Materials:

-

Cells stably expressing hLH-R (e.g., HEK293 or CHO cells)

-

hLH (agonist)

-

BAY-298 (antagonist)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Stimulation buffer (e.g., HBSS with 0.1% BSA)

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Seed the hLH-R expressing cells in a 96- or 384-well plate and culture overnight.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with varying concentrations of BAY-298 and a PDE inhibitor for a defined period (e.g., 30 minutes) at 37°C.

-

Add a fixed concentration of hLH (typically the EC80) to stimulate cAMP production and incubate for a further defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP levels using the detection kit's instructions.

-

Generate a dose-response curve for BAY-298's inhibition of hLH-stimulated cAMP production and determine its IC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the effect of a compound on agonist-induced ERK activation.

Materials:

-

Cells expressing hLH-R

-

hLH (agonist)

-

BAY-298 (antagonist)

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells and grow to 80-90% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with different concentrations of BAY-298 for a specified time (e.g., 1 hour).

-

Stimulate the cells with hLH for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a novel hLH-R antagonist like BAY-298.

Caption: A typical workflow for the preclinical characterization of an hLH-R antagonist.

Conclusion

BAY-298 is a potent and selective antagonist of the hLH-R, effectively inhibiting both Gs-cAMP and β-arrestin-mediated signaling pathways. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of hLH-R antagonism. While BAY-298 serves as an excellent research tool, there is no public information available to suggest that it has entered clinical trials. Further optimization of such compounds may lead to the development of novel therapeutics for a variety of hormone-dependent diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Pipeline Moves: Approval prospects drop for Bayer's cardiovascular drug after Phase III termination [clinicaltrialsarena.com]

- 5. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY-298: A Potent Small Molecule Inhibitor of the Luteinizing Hormone Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The luteinizing hormone (LH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in reproductive physiology. Its activation by LH triggers a cascade of signaling events essential for steroidogenesis in both males and females. Consequently, the LH receptor has emerged as a significant therapeutic target for a range of hormone-dependent conditions, including endometriosis, uterine fibroids, polycystic ovary syndrome (PCOS), and certain cancers. BAY-298 is a novel, orally active small molecule antagonist of the LH receptor that has demonstrated potent and selective inhibitory activity in preclinical studies. This technical guide provides a comprehensive overview of BAY-298, including its mechanism of action, key experimental data, detailed protocols for its evaluation, and a visualization of the pertinent signaling pathways.

Core Data Presentation

The following tables summarize the key quantitative data for BAY-298, facilitating a clear comparison of its in vitro potency and in vivo efficacy.

Table 1: In Vitro Activity of BAY-298 [1]

| Parameter | Species | Value (nM) |

| IC50 | Human (hLH) | 96 |

| IC50 | Rat (rLH) | 23 |

| IC50 | Cynomolgus Monkey (cLH) | 78 |

Table 2: In Vivo Pharmacokinetic and Efficacy Data for BAY-298 in Rats [1]

| Parameter | Route of Administration | Dose | Value |

| Half-life (t1/2) | Intravenous (iv) | 0.5 mg/kg | 31 hours |

| Half-life (t1/2) | Oral (po) | 2 mg/kg | 33 hours |

| Cmax | Intravenous (iv) | 0.5 mg/kg | 0.28 µg/mL |

| Cmax | Oral (po) | 2 mg/kg | 0.066 µg/mL |

| Effect on Estradiol | Oral (po) | 4.5-72 mg/kg/day for 8 days | Dose-dependent reduction in serum estradiol levels |

| Effect on Testosterone | Intravenous (iv) | - | Counteracts hLH-induced increase in plasma testosterone |

Signaling Pathways

The LH receptor primarily signals through the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate gene expression and cellular function, ultimately leading to steroidogenesis. There is also evidence for the involvement of other signaling pathways, such as the Gq/11 pathway leading to phospholipase C activation and the β-arrestin pathway, which can mediate distinct cellular responses. BAY-298, as an antagonist, blocks the initial step of this cascade by preventing LH from binding to its receptor.

Caption: LH Receptor Signaling Pathways and Inhibition by BAY-298.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of BAY-298.

In Vitro cAMP HTRF Assay

This assay is used to determine the in vitro potency of BAY-298 in inhibiting the LH receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of BAY-298 against human, rat, and cynomolgus monkey LH receptors.

Materials:

-

CHO-K1 cells stably expressing the respective LH receptor (human, rat, or cynomolgus monkey).

-

Assay medium: DMEM/F12 with 1% BSA.

-

Luteinizing Hormone (LH).

-

BAY-298.

-

cAMP Gs Dynamic Kit (e.g., from Revvity).[2]

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation: Culture the CHO-K1 cells expressing the LH receptor of interest to approximately 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay medium to the desired concentration.

-

Compound Preparation: Prepare a serial dilution of BAY-298 in assay medium.

-

Assay Plate Setup:

-

Add the cell suspension to each well of the 384-well plate.

-

Add the serially diluted BAY-298 or vehicle control to the respective wells.

-

Add a fixed concentration of LH (agonist) to all wells except the basal control.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for receptor stimulation and cAMP production.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well as per the kit manufacturer's instructions.[2][3]

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

-

Data Analysis: Calculate the 665/620 ratio and normalize the data. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the in vitro cAMP HTRF Assay.

In Vivo Efficacy in a Rat Model of Estradiol Production

This protocol is designed to assess the in vivo efficacy of BAY-298 in reducing circulating estradiol levels in female rats.

Objective: To determine the dose-dependent effect of orally administered BAY-298 on serum estradiol levels in female rats.

Materials:

-

Female Wistar rats.

-

BAY-298.

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

-

Oral gavage needles.

-

Blood collection supplies (e.g., tubes with anticoagulant).

-

Centrifuge.

-

Estradiol ELISA kit.

Procedure:

-

Animal Acclimation: Acclimate female Wistar rats to the housing conditions for at least one week prior to the experiment.

-

Dosing: Prepare suspensions of BAY-298 in the vehicle at various concentrations. Administer BAY-298 or vehicle to the rats via oral gavage once daily for 8 consecutive days.

-

Blood Collection: At the end of the treatment period, collect blood samples from the rats.

-

Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

-

Estradiol Measurement: Measure the concentration of estradiol in the serum samples using a commercially available ELISA kit, following the manufacturer's instructions.[4]

-

Data Analysis: Compare the serum estradiol levels in the BAY-298 treated groups to the vehicle-treated control group to determine the dose-dependent effect.

In Vivo Efficacy in a Rat Model of Testosterone Production

This protocol evaluates the ability of BAY-298 to counteract LH-induced testosterone production in male rats.

Objective: To assess the in vivo antagonistic effect of BAY-298 on LH-stimulated testosterone secretion in male rats.

Materials:

-

Male Wistar rats.

-

BAY-298.

-

Human chorionic gonadotropin (hCG) or Luteinizing Hormone (LH).

-

Vehicle for intravenous administration (e.g., saline).

-

Intravenous injection supplies.

-

Blood collection supplies.

-

Centrifuge.

-

Testosterone ELISA kit.

Procedure:

-

Animal Acclimation: Acclimate male Wistar rats to the housing conditions for at least one week.

-

Drug Administration: Administer BAY-298 or vehicle to the rats via intravenous injection.

-

LH/hCG Stimulation: After a predetermined time following BAY-298 administration, inject the rats with a stimulatory dose of LH or hCG to induce testosterone production.

-

Blood Collection: Collect blood samples at various time points after LH/hCG stimulation.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Testosterone Measurement: Quantify the testosterone levels in the plasma samples using a specific ELISA kit.

-

Data Analysis: Compare the testosterone levels in the rats treated with BAY-298 and LH/hCG to those treated with vehicle and LH/hCG to determine the inhibitory effect of BAY-298.

Caption: Workflow for In Vivo Efficacy Studies of BAY-298.

Conclusion

BAY-298 is a potent and selective small molecule inhibitor of the LH receptor with demonstrated in vitro and in vivo activity. Its oral bioavailability and ability to effectively reduce sex hormone levels make it a valuable tool for research in reproductive endocrinology and a promising lead compound for the development of novel therapeutics for hormone-dependent diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the potential of BAY-298 and other LH receptor antagonists.

References

Preclinical Profile of BAY-298: A Novel Luteinizing Hormone Receptor Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical data for BAY-298, a potent and selective small-molecule antagonist of the Luteinizing Hormone Receptor (LH-R). Developed by Bayer, BAY-298 represents a promising therapeutic candidate for sex hormone-dependent diseases. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Core Mechanism of Action

BAY-298 functions as a competitive antagonist of the human Luteinizing Hormone Receptor (hLH-R), a G-protein-coupled receptor (GPCR) pivotal in the regulation of sex hormone production.[1][2] By inhibiting the binding of luteinizing hormone (LH) to its receptor, BAY-298 effectively blocks downstream signaling pathways, leading to a reduction in the synthesis and secretion of sex hormones such as testosterone and estradiol.[1] This targeted action makes it a valuable tool for studying LH-R signaling and a potential therapeutic for conditions like endometriosis, uterine fibroids, polycystic ovary syndrome, and sex hormone-dependent cancers.[1][2]

Quantitative Preclinical Data

The preclinical development of BAY-298 has generated significant quantitative data, summarized below for clarity and comparative analysis.

In Vitro Potency and Selectivity

BAY-298 demonstrates nanomolar potency against the luteinizing hormone receptor across multiple species.

| Target | Assay Type | IC50 (nM) | Species |

| LH-R | Competitive Binding | 96 | Human |

| LH-R | Competitive Binding | 23 | Rat |

| LH-R | Competitive Binding | 78 | Cynomolgus Monkey |

Data sourced from Medchemexpress and Aladdin Scientific.[3][4]

Off-target profiling at a concentration of 10 µM showed that BAY-298 has a degree of non-selectivity, with approximately 50% inhibition or activation observed in a range of other G protein-coupled receptors.[5] Notably, it exhibits a 24-fold selectivity for the LH receptor over the Thyroid-Stimulating Hormone (TSH) receptor, with an IC50 of 2.3 µM for the latter.[5]

In Vivo Efficacy

Studies in rodent models have confirmed the in vivo efficacy of BAY-298 in modulating sex hormone levels.

| Animal Model | Dosing Regimen | Key Findings |

| Female Rats | 4.5-72 mg/kg/day (oral, 8 days) | Dose-dependent reduction in serum estradiol levels.[3][4] |

| Male Rats | Not specified | Dose-dependent reduction in LH-induced testosterone production.[1] |

| Female Rats | Long-term daily oral application | Dose-dependent effects on plasma estradiol concentrations and the estrus cycle.[1] |

No adverse events or undesired effects, such as loss of body weight or reduced activity, were observed in these in vivo studies.[1]

Pharmacokinetic Profile

BAY-298 exhibits favorable pharmacokinetic properties, supporting its potential for oral administration.

| Species | Route of Administration | Dose | Half-life (t1/2) | Cmax | Bioavailability |

| Wistar Rats | Intravenous (iv) | 0.5 mg/kg | 31 hours | 0.28 µg/mL | Good oral bioavailability |

| Wistar Rats | Oral (po) | 2 mg/kg | 33 hours | 0.066 µg/mL | Good oral bioavailability |

Data compiled from multiple sources.[1][3][4][5] The compound is characterized by low clearance and a high volume of distribution.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro LH-R Antagonist Assay

The potency of BAY-298 as an LH-R antagonist was determined using a competitive binding assay. The experimental workflow involved screening the Bayer compound library to identify initial hits.[1] Dose-response studies were then conducted with BAY-298 in the presence of a fixed concentration of either the natural ligand, human luteinizing hormone (hLH), or a small-molecule LH-R agonist.[1] The inhibition of the agonist-induced response was measured to calculate the IC50 value.

In Vivo Efficacy Studies in Rats

Female Rat Model: To assess the effect on estradiol levels, intact female rats were treated with BAY-298 orally once daily for 8 days at varying doses.[1][4] Serum estradiol levels were measured and compared to a vehicle-treated control group.[1] Vaginal smears were also analyzed to observe effects on the estrus cycle.[1]

Male Rat Model: In male rats, the ability of BAY-298 to block LH-induced testosterone production was evaluated.[1] Animals were administered BAY-298, followed by a challenge with hLH.[1] Plasma testosterone levels were measured at a specified time point after hLH administration and compared between treatment groups.[1]

Visualizations

Signaling Pathway of BAY-298 Action

Caption: Mechanism of action of BAY-298 in the HPG axis.

Experimental Workflow for In Vivo Efficacy

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocompare.com [biocompare.com]

- 5. Probe BAY-298 | Chemical Probes Portal [chemicalprobes.org]

BAY-298 Target Validation: A Technical Guide to a Novel Luteinizing Hormone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for BAY-298, a potent and selective small-molecule antagonist of the human luteinizing hormone receptor (hLH-R). The hLH-R, a G-protein-coupled receptor (GPCR), plays a pivotal role in the regulation of sex hormone production, making it a key target for therapeutic intervention in hormone-dependent diseases.[1] This document summarizes the core preclinical data, details the experimental methodologies employed in its validation, and visualizes the key pathways and workflows.

Core Concepts and Mechanism of Action

The human luteinizing hormone receptor is primarily activated by luteinizing hormone (hLH), a key regulator of steroidogenesis in both males and females.[1] Dysregulation of the hLH-R signaling pathway is implicated in various pathologies, including sex hormone-dependent cancers, polycystic ovary syndrome (PCOS), uterine fibroids, and endometriosis.[1] BAY-298 was developed as a small-molecule inhibitor to antagonize the hLH-R, thereby reducing the production of sex hormones.[1][2]

The mechanism of action of BAY-298 centers on its ability to competitively bind to the hLH-R, preventing the binding of the endogenous ligand, hLH. This blockade of hLH-R activation leads to a downstream reduction in the signaling cascade responsible for sex hormone synthesis.

References

Methodological & Application

BAY-298 In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-298 is a potent and selective small-molecule antagonist of the Luteinizing Hormone Receptor (LH-R), a G-protein coupled receptor (GPCR) critically involved in the regulation of sex hormone production.[1][2] This document provides detailed protocols for in vitro assays to characterize the activity of BAY-298, focusing on a cell-based cAMP Homogeneous Time-Resolved Fluorescence (HTRF) assay. These protocols are intended to guide researchers in the evaluation of BAY-298 and similar compounds targeting the LH-R signaling pathway.

Introduction

The Luteinizing Hormone Receptor is a key component of the hypothalamic-pituitary-gonadal (HPG) axis.[1] Upon activation by luteinizing hormone (LH), the LH-R initiates a signaling cascade that leads to the production of sex hormones such as testosterone and estradiol.[1] Dysregulation of this pathway is implicated in various sex hormone-dependent diseases, including certain cancers, polycystic ovary syndrome, uterine fibroids, and endometriosis.[1][2] BAY-298 has been identified as a nanomolar antagonist of the LH-R, demonstrating efficacy in reducing sex hormone levels in vivo.[1][2] The following protocols describe the in vitro methods used to determine the potency and mechanism of action of BAY-298.

Data Summary

The inhibitory activity of BAY-298 has been quantified against LH receptors from multiple species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | Assay Type | IC50 (nM) |

| Human LH-R (hLH-R) | cAMP HTRF Assay | 96 |

| Rat LH-R (rLH-R) | cAMP HTRF Assay | 23 |

| Cynomolgus Monkey LH-R (cLH-R) | cAMP HTRF Assay | 78 |

Data sourced from MedchemExpress and other suppliers, referencing the primary literature.[3][4]

Signaling Pathway

The binding of Luteinizing Hormone (LH) to its receptor (LH-R) on the cell surface activates a G-protein (Gs), which in turn stimulates adenylyl cyclase (AC). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, BAY-298 binds to the LH-R and prevents this signaling cascade, thereby inhibiting the production of cAMP.

Caption: Luteinizing Hormone Receptor signaling pathway and the inhibitory action of BAY-298.

Experimental Protocols

Cell-Based cAMP HTRF Assay

This protocol details the methodology for determining the antagonist activity of BAY-298 at the Luteinizing Hormone Receptor expressed in HEK293 cells by measuring the reduction in agonist-induced cAMP production.[3]

Materials:

-

HEK293 cells stably expressing the target LH-Receptor (human, rat, or cynomolgus monkey)

-

Cell culture medium (e.g., Ham's F12)

-

Charcoal-treated serum

-

3-isobutyl-1-methylxanthine (IBMX)

-

Human Luteinizing Hormone (hLH) agonist solution

-

BAY-298 compound stock solution (in DMSO)

-

cAMP HTRF assay kit (e.g., from Cisbio)

-

Assay plates (e.g., 384-well low-volume)

-

Multidrop dispenser

Procedure:

-

Cell Preparation:

-

Culture HEK293 cells expressing the LH-R in appropriate media until they reach the desired confluence.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer (Ham's F12, 5% charcoal-treated serum, 2.25 mM IBMX) to the required cell density.

-

-

Compound Preparation:

-

Prepare a serial dilution of BAY-298 in DMSO.

-

Further dilute the compound solutions in assay buffer to achieve the final desired concentrations.

-

-

Assay Protocol:

-

Using a Multidrop dispenser, add the appropriate volume of the cell suspension to each well of the 384-well plate.

-

Add the diluted BAY-298 solutions to the test wells. For control wells, add vehicle (DMSO in assay buffer).

-

Pre-incubate the plate for 30 minutes at room temperature.[3]

-

Add the hLH agonist solution at a concentration of 3 x EC80 to all wells except the negative control wells.[1] To the negative control wells, add only the assay buffer.[1]

-

Incubate the plate for 30 minutes at room temperature.[3]

-

Following the incubation, add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the ratio of the fluorescence signals at 665 nm and 620 nm.

-

Normalize the data to the positive (agonist only) and negative (vehicle only) controls.

-

Plot the normalized response against the logarithm of the BAY-298 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates the workflow for the cell-based cAMP HTRF assay.

Caption: Workflow diagram for the BAY-298 cell-based cAMP HTRF in vitro assay.

Selectivity Profiling

To ensure the specificity of BAY-298, it is recommended to perform selectivity profiling against a panel of other GPCRs. BAY-298 has been shown to be highly selective, with no significant activation or inhibition of a panel of 25 other GPCRs at a concentration of 10 µM.[1] A similar counter-screening approach should be adopted to confirm the selectivity of any new compound.

Conclusion

BAY-298 is a valuable tool compound for studying LH-R signaling in vitro and for investigating the therapeutic potential of LH-R antagonism.[1] The protocols provided herein offer a robust framework for the in vitro characterization of BAY-298 and other potential LH-R antagonists. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for drug discovery and development programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocompare.com [biocompare.com]

Application Notes and Protocols for BAY-298 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of BAY-298, a potent and selective small-molecule antagonist of the Luteinizing Hormone Receptor (LHR), in rodent models. The following sections detail its mechanism of action, pharmacokinetic properties, and effects on sex hormone levels, along with detailed protocols for in vivo studies.

Introduction to BAY-298

BAY-298 is a tetrahydro-1,6-naphthyridine-based antagonist of the Luteinizing Hormone Receptor (LHR).[1] By blocking the action of luteinizing hormone (LH), BAY-298 effectively reduces the production of sex hormones, including testosterone and estradiol.[1] This makes it a valuable tool for studying the physiological roles of the LH-LHR signaling axis and for investigating therapeutic strategies in hormone-dependent conditions.

Mechanism of Action: Luteinizing Hormone Receptor Signaling Pathway

The Luteinizing Hormone Receptor is a G protein-coupled receptor (GPCR). Upon binding of LH, the receptor activates downstream signaling cascades, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the transcription of genes involved in steroidogenesis. BAY-298 acts as a competitive antagonist at the LH receptor, preventing the binding of LH and thereby inhibiting this signaling cascade.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of BAY-298 in Wistar rats and its in vivo efficacy in modulating sex hormone levels.

Table 1: Pharmacokinetic Parameters of BAY-298 in Wistar Rats [1]

| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) |

| Half-life (t½) | 31 hours | 33 hours |

| Cmax | 0.28 µg/mL | 0.066 µg/mL |

| Clearance | Low | - |

| Volume of Distribution | High | - |

| Oral Bioavailability | - | Good |

Table 2: In Vivo Efficacy of BAY-298 in Rats [1]

| Animal Model | Administration Route & Dose | Duration | Observed Effect |

| Male Wistar Rats | Intravenous (3 mg/animal) | 2 hours | Significantly lowered hLH-induced increase in plasma testosterone levels.[1] |

| Female Wistar Rats | Oral (4.5 - 72 mg/kg/day) | 8 days | Dose-dependent reduction in serum estradiol levels.[1] |

| Female Wistar Rats | Oral (unspecified dose) | Long-term | Dose-dependent effects on plasma estradiol concentrations and disruption of the estrus cycle.[1] |

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of BAY-298 in animal models.

Protocol 1: Evaluation of BAY-298 on LH-Induced Testosterone Production in Male Rats

This protocol describes the methodology to assess the efficacy of BAY-298 in suppressing LH-stimulated testosterone production in male rats.

Materials:

-

Male Wistar rats

-

BAY-298

-

Vehicle (e.g., appropriate solvent for BAY-298)

-

Human Luteinizing Hormone (hLH)

-

Anesthetic agent

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Testosterone ELISA kit or LC-MS/MS instrumentation

Procedure:

-

Animal Acclimatization: House male Wistar rats under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Grouping: Randomly assign animals to control (vehicle) and treatment (BAY-298) groups.

-

Administration:

-

Administer the vehicle or BAY-298 intravenously at the desired dose (e.g., 3 mg/animal).

-

Simultaneously or shortly after, administer hLH intravenously (e.g., 0.1-0.3 µ g/animal ) to stimulate testosterone production.

-

-

Blood Collection: At a specified time point post-administration (e.g., 2 hours), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture under anesthesia).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Testosterone Measurement:

-

ELISA: Follow the manufacturer's instructions for the testosterone ELISA kit.[2][3][4][5][6] This typically involves incubating plasma samples in antibody-coated microplates, followed by the addition of enzyme-conjugated testosterone and a substrate for colorimetric detection.

-